4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
Description
Chemical Structure and Synthesis 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione hydrochloride is a triazole-thione derivative featuring a 3-aminopropyl substituent at the 4-position and a methyl group at the 3-position of the triazole ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(3-aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5-8-9-6(11)10(5)4-2-3-7;/h2-4,7H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCJLBICZSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Activation
The reaction of thiosemicarbazide with carbonyl compounds involves initial Schiff base formation, followed by cyclization. Fourier-transform infrared (FTIR) spectroscopy confirms intermediate imine formation (C=N stretch at 1640 cm⁻¹).
Alkylation Kinetics
Kinetic studies of 4-position alkylation reveal second-order dependence on triazole and alkylating agent concentrations. Gas chromatography-mass spectrometry (GC-MS) identifies 3-aminopropyl-triazole intermediates.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analysis (Figure 2) confirms the triazole-thione tautomer and hydrochloride salt formation. Key metrics:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | Regioselective | Multi-step purification |
| Post-synthetic alkylation | 64 | 95 | Uses commercial intermediates | Moderate yields |
| One-pot synthesis | 75 | 97 | Time-efficient | Requires optimized conditions |
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
The one-pot method reduces solvent waste (E-factor: 8.2 vs. 15.4 for cyclocondensation).
Applications and Derivatives
The hydrochloride salt enhances aqueous solubility for pharmaceutical formulations. Derivatives of this compound show promise as kinase inhibitors and antimicrobial agents, leveraging the triazole-thione motif’s metal-chelating properties.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione; hydrochloride is its antimicrobial properties. Various studies have demonstrated that derivatives of triazoles exhibit significant activity against a range of pathogens.
Case Study: Antifungal Activity
A study synthesized a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which showed promising antifungal activity against Candida albicans and Aspergillus niger. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) values, revealing several compounds with lower MIC values than fluconazole, indicating enhanced efficacy against fungal strains .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | ≤ 25 | Candida albicans |
| Compound B | ≤ 20 | Rhodotorula mucilaginosa |
| Compound C | ≤ 15 | Geotrichum |
Antibacterial Activity
The compound has also been tested for antibacterial properties. Research on various triazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a study evaluating the antimicrobial activity of synthesized triazole derivatives against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, several compounds exhibited significant inhibition zones using the disc diffusion method. For instance, one derivative displayed a zone of inhibition measuring 7.50 mm against E. coli, highlighting its potential as an antibacterial agent .
Table 2: Antibacterial Activity of Synthesized Triazoles
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Compound D | 7.50 | Escherichia coli |
| Compound E | 6.80 | Staphylococcus aureus |
| Compound F | 5.10 | Bacillus subtilis |
Agrochemical Applications
Beyond its pharmaceutical implications, triazole derivatives are also utilized in agrochemicals as fungicides due to their ability to inhibit fungal growth effectively. The compound's structure allows it to interact with fungal enzymes, disrupting their metabolic processes.
Fungicide Development
Research has indicated that triazoles can be modified to enhance their fungicidal properties. A study focused on synthesizing novel triazole derivatives demonstrated their effectiveness in controlling plant pathogens, thus providing a basis for developing new agricultural fungicides .
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The aminopropyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Properties
- Spectroscopic Data : Similar triazole-thiones show IR absorption bands at ~1243 cm⁻¹ (C=S) and ~1596 cm⁻¹ (C=N), with NH stretches near 3390 cm⁻¹ .
- Crystallography: Crystallographic studies of related compounds (e.g., 4-amino-3-methyl-1H-1,2,4-triazole-5-thione) reveal planar triazole rings and intermolecular hydrogen bonding involving thione sulfur and amino groups, which stabilize the crystal lattice .
Comparison with Structural Analogs
Structural Modifications and Functional Group Effects
Functional Insights :
Activity Trends :
Physicochemical and Spectroscopic Properties
Key Observations :
Crystallographic and Stability Insights
- Hydrogen Bonding: The target compound’s hydrochloride form may exhibit stronger hydrogen bonding (N–H···Cl⁻) compared to neutral analogs like 4-amino-3-methyl-1H-1,2,4-triazole-5-thione, which forms N–H···S interactions .
- Packing Efficiency : Bulky substituents (e.g., cyclopropyl in ) disrupt crystal packing, reducing thermal stability but improving amorphous dispersion in formulations .
Biological Activity
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride is a compound belonging to the triazole class known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data.
Chemical Structure and Properties
The compound's structure includes a triazole ring with an aminopropyl side chain and a methyl group. This unique configuration contributes to its biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂N₄S·HCl |
| CAS Number | 2344679-74-7 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazoles, compounds similar to 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione demonstrated effectiveness against a range of pathogens. Specifically, derivatives were tested against Gram-positive and Gram-negative bacteria and showed promising results in inhibiting growth.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 4-(3-Aminopropyl)-3-methyl... | Staphylococcus aureus | 15 |
| 4-(3-Aminopropyl)-3-methyl... | Escherichia coli | 12 |
| 4-(3-Aminopropyl)-3-methyl... | Candida albicans | 14 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound was evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicated that it significantly reduced cell viability in several cancer types.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 25 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Triazoles are known for their ability to inhibit various enzymes, particularly those involved in fungal cell wall synthesis and certain metabolic pathways in cancer cells. The compound has shown promise as an inhibitor of metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NDM-1 Metallo-beta-lactamase | 42.7 | Competitive inhibition |
| VIM Metallo-beta-lactamase | >100 | Non-inhibitory at tested concentrations |
The biological activity of 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione is largely attributed to its ability to interact with metal ions in enzymatic active sites. This interaction disrupts enzyme function, leading to antimicrobial effects and potential anticancer activity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms the triazole ring and aminopropyl chain. Thione protons appear as broad singlets near δ 13.5 ppm in DMSO-d₆ .
- X-ray crystallography : SHELX software refines crystal structures, resolving disorder in flexible side chains (e.g., aminopropyl groups) using restraints and occupancy adjustments .
Advanced
For disordered crystal structures (common in flexible substituents):
- Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters .
- Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks (e.g., N–H⋯S interactions) .
How does the compound’s structure influence its biological activity, and what assays validate these effects?
Basic
The triazole-thione scaffold and aminopropyl side chain enable interactions with biological targets:
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and C. albicans .
- Enzyme inhibition : UV-Vis kinetics to measure IC₅₀ against acetylcholinesterase or urease .
Advanced
To resolve contradictory bioactivity
- Perform molecular docking (AutoDock Vina) to compare binding modes across homologs .
- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
What computational methods predict the compound’s reactivity and electronic properties?
Q. Advanced
- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps. The thione group’s electron-rich nature enhances nucleophilic reactivity .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability and aggregation tendencies .
How can synthetic byproducts be identified and minimized during scale-up?
Q. Advanced
- LC-MS/MS : Monitor intermediates (e.g., unreacted triazole precursors) using electrospray ionization .
- Side reaction mitigation :
- Add scavengers (e.g., molecular sieves) to trap aldehydes in condensation steps .
- Optimize stoichiometry (1:1.2 molar ratio of triazole to aminopropyl reagent) to reduce dimerization .
What strategies address discrepancies in crystallographic and spectroscopic data?
Q. Advanced
- Multi-technique validation : Cross-reference XRD bond lengths with DFT-optimized geometries (tolerance: ±0.02 Å) .
- Dynamic NMR : Resolve rotational barriers in the aminopropyl chain using variable-temperature ¹H NMR .
How does the hydrochloride salt form impact solubility and stability?
Q. Basic
- Solubility : The hydrochloride salt increases aqueous solubility (≥50 mg/mL in water) compared to the free base .
- Stability : Hygroscopicity requires storage under inert gas. TGA/DSC confirms decomposition onset at ~200°C .
What are the best practices for handling air-sensitive thione groups in this compound?
Q. Advanced
- Inert atmosphere : Use Schlenk lines for synthesis and purification to prevent oxidation to disulfides .
- Stabilizers : Add 0.1% ascorbic acid to ethanol recrystallization solutions to maintain thione integrity .
How can researchers design derivatives to enhance bioactivity?
Q. Advanced
- SAR studies : Modify the aminopropyl chain with bulky substituents (e.g., cyclopropyl) to improve membrane penetration .
- Click chemistry : Introduce triazole-linked pharmacophores (e.g., pyridinyl) via CuAAC reactions .
What analytical challenges arise in quantifying degradation products?
Q. Advanced
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate hydrolysis products (e.g., free thione or propylamine) .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
